molecular formula C19H23N3O2 B6127364 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-pyridinylmethyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-pyridinylmethyl)-3-piperidinamine

カタログ番号 B6127364
分子量: 325.4 g/mol
InChIキー: JSIALFIYUILRSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-pyridinylmethyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BPAP, and it belongs to the class of psychoactive substances known as piperidines. BPAP has been found to exhibit various pharmacological activities, including dopamine transporter inhibition and sigma receptor agonism. In

作用機序

The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of dopamine and sigma receptors in the brain. BPAP has been found to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain. Additionally, BPAP has been found to bind to sigma receptors, which are involved in various physiological processes, including neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
BPAP has been found to exhibit various biochemical and physiological effects, including dopamine transporter inhibition, sigma receptor agonism, and antidepressant-like effects. BPAP has also been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes.

実験室実験の利点と制限

One advantage of using BPAP in lab experiments is that it has been found to exhibit a high degree of selectivity for dopamine and sigma receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of using BPAP is that it has been found to have a relatively short half-life in the body, which can make it difficult to study its long-term effects.

将来の方向性

There are several potential future directions for research on BPAP. One area of research that could be explored is the development of new Parkinson's disease therapies based on BPAP. Additionally, further research could be conducted to explore the potential use of BPAP as a treatment for depression and other psychiatric disorders. Finally, more studies could be conducted to better understand the mechanism of action of BPAP, which could lead to the development of new drugs that target dopamine and sigma receptors.

合成法

The synthesis of BPAP involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 4-pyridinemethanamine, followed by reduction with sodium borohydride. The resulting product is then treated with 1-bromo-3-chloropropane to yield BPAP. This method has been described in detail in the literature, and it has been found to be a reliable and efficient way to produce BPAP.

科学的研究の応用

BPAP has been studied extensively in the context of its potential therapeutic applications. One area of research that has received significant attention is its potential as a treatment for Parkinson's disease. BPAP has been found to increase the release of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This effect has been observed in animal models of Parkinson's disease, and it has been suggested that BPAP may be a promising candidate for the development of new Parkinson's disease therapies.
Another area of research that has been explored is the potential use of BPAP as a treatment for depression. BPAP has been found to exhibit antidepressant-like effects in animal models of depression, and it has been suggested that this compound may be a promising candidate for the development of new antidepressant therapies.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-17(14-22(9-1)13-15-5-7-20-8-6-15)21-16-3-4-18-19(12-16)24-11-10-23-18/h3-8,12,17,21H,1-2,9-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIALFIYUILRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。